1-(Ethylsulfonyl)azetidin-3-ol
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Overview
Description
1-(Ethylsulfonyl)azetidin-3-ol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)azetidin-3-ol typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Coupling Reaction: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial production methods for this compound are not extensively documented, but the described synthetic route is scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
1-(Ethylsulfonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be oxidized to form 1-(Ethylsulfonyl)azetidin-3-one using nitroxyl reagents.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
Reduction: It can be reduced under appropriate conditions to yield different derivatives, although specific reduction reactions are less commonly reported.
Common reagents used in these reactions include TEMPO for oxidation and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethylsulfonyl)azetidin-3-ol has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of baricitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis. The compound’s structure allows it to interact with specific molecular targets, making it valuable in drug development.
Materials Science: Azetidine derivatives, including this compound, are used in the synthesis of polyamines through ring-opening polymerization.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)azetidin-3-ol is primarily studied in the context of its role as an intermediate in the synthesis of baricitinib. Baricitinib inhibits Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cytokine receptor signaling pathways . By inhibiting these kinases, baricitinib reduces inflammation and modulates immune responses, making it effective in treating autoimmune diseases like rheumatoid arthritis .
Comparison with Similar Compounds
1-(Ethylsulfonyl)azetidin-3-ol can be compared with other azetidine derivatives and sulfonyl-containing compounds:
Azetidine-3-ol: This compound lacks the ethylsulfonyl group, making it less reactive in certain substitution reactions.
1-(Methylsulfonyl)azetidin-3-ol: Similar to this compound but with a methyl group instead of an ethyl group. This slight difference can affect the compound’s reactivity and solubility.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-ethylsulfonylazetidin-3-ol |
InChI |
InChI=1S/C5H11NO3S/c1-2-10(8,9)6-3-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI Key |
HFIOTINACHQWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)O |
Origin of Product |
United States |
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